molecular formula C11H12O3 B1589747 Ethyl 3-acetylbenzoate CAS No. 37847-24-8

Ethyl 3-acetylbenzoate

Cat. No. B1589747
CAS RN: 37847-24-8
M. Wt: 192.21 g/mol
InChI Key: KHTGDCLCPJJWEY-UHFFFAOYSA-N
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Description

Ethyl 3-acetylbenzoate is a chemical compound with the molecular formula C11H12O3 . Its average mass is 192.211 Da and its monoisotopic mass is 192.078644 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 3-acetylbenzoate consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . For more detailed structural analysis, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

Esters, including Ethyl 3-acetylbenzoate, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also react with organometallic compounds to form tertiary alcohols .


Physical And Chemical Properties Analysis

Ethyl 3-acetylbenzoate has a predicted boiling point of 306.1±25.0 °C and a predicted density of 1.096±0.06 g/cm3 . It is a solid at room temperature and should be stored in a sealed container in a dry environment .

Scientific Research Applications

1. Diagnostic Imaging Agent Development

Ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, a derivative of Ethyl 3-acetylbenzoate, has been utilized in the development of diagnostic imaging agents. This compound has been studied for its ability to form fine particles of various sizes, morphologies, and degrees of crystallinity, depending on the experimental conditions. These particles have been characterized using X-ray diffraction studies, revealing two distinct polymorphic forms and evidence for a third (Bosch, Škapin, & Matijević, 2004).

2. Green Chemistry in Pharmaceutical Research

Ethyl 3-acetylbenzoate derivatives have been explored in green chemistry applications, specifically in Suzuki coupling reactions. These reactions are fundamental in synthesizing biaryls, which are crucial in pharmaceutical research. The use of water as the primary solvent in these reactions aligns with the principles of green chemistry, promoting environmentally friendly and cost-effective methods in pharmaceutical chemistry (Costa et al., 2012).

3. Antibacterial Agent Synthesis

Compounds derived from Ethyl 3-acetylbenzoate have been synthesized and evaluated for their antibacterial properties. Studies have focused on microwave-assisted synthesis of chalcone and its analogues, exhibiting significant in vitro antibacterial efficacy. These studies also include computational approaches like Density Functional Theory to understand the electronic structure and potential antibacterial mechanism of these compounds (Khan et al., 2019).

4. Antifungal Activity and Protein Interaction

Ethyl 3-acetylbenzoate derivatives have been synthesized and tested for their antifungal activity. Some of these compounds, such as Ethyl-1H-benzotriazol-1-acetate, have shown moderate to good activity against fungal strains like C. albicans. Additionally, computational docking studies have been conducted to understand their interaction with specific receptors, which can provide insights into their mode of action and potential therapeutic applications (Toraskar, Kadam, & Kulkarni, 2009).

5. Metallomesogenic Complexes Synthesis

Research has been conducted on synthesizing metallomesogenic complexes using derivatives of Ethyl 3-acetylbenzoate. These complexes have applications in materials science, particularly in the creation of liquid crystal displays and other advanced materials (Kovganko & Kovganko, 2013).

Safety And Hazards

Ethyl 3-acetylbenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

ethyl 3-acetylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-5-9(7-10)8(2)12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTGDCLCPJJWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461579
Record name Ethyl 3-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-acetylbenzoate

CAS RN

37847-24-8
Record name Ethyl 3-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-acetylbenzoic acid (4.00 g, 24.366 mmol) and concentrated sulfuric acid (0.078 mL, 1.462 mmol) in ethanol (100 mL) was stirred at 80° C. for 3 days. The reaction mixture was concentrated under reduced pressure, and ethyl acetate was added to the residue. The organic layer was washed with saturated brine, dried over sodium sulfate, and concentrated to give ethyl 3-acetylbenzoate as a brown powder (4.59 g, 98%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.078 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Miao, P Fang, S Jagdeep, H Ge - Organic Chemistry Frontiers, 2016 - pubs.rsc.org
Palladium-catalyzed decarboxylative alkoxycarbonylation of potassium aryltrifluoroborates with potassium oxalate monoesters in the presence of potassium persulfate was performed …
Number of citations: 12 pubs.rsc.org

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